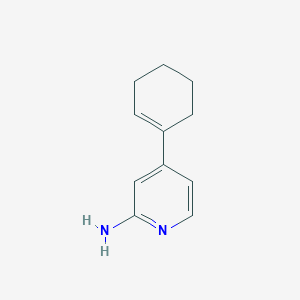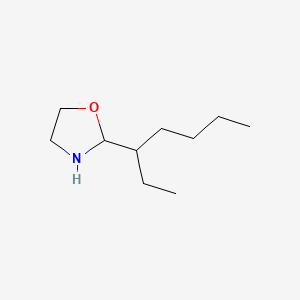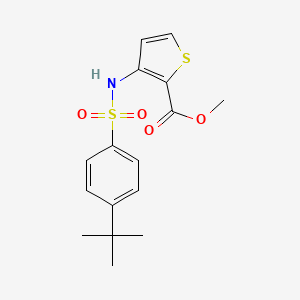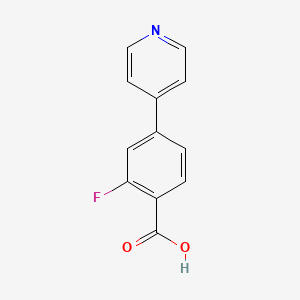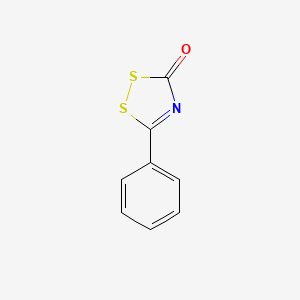
5-Phenyl-1,2,4-dithiazol-3-one
Übersicht
Beschreibung
5-Phenyl-3H-1,2,4-dithiazole-3-one is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structureThe molecular formula of 5-Phenyl-1,2,4-dithiazol-3-one is C8H5NOS2, and it has a molecular weight of 195.26 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-1,2,4-dithiazol-3-one typically involves the sulfurization of N-aroyl-isothiocyanates, thionocarbamates, or dithiocarbamates. One common method includes the treatment of aroyl isothiocyanates with excess phosphorus pentasulfide in boiling carbon disulfide, resulting in the formation of the dithiazole compound . Another method involves the sulfurization of S-methyl N-aroyl-dithiocarbamates in benzene, which provides better yields compared to other methods .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, with appropriate optimization of reaction conditions to improve yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Phenyl-3H-1,2,4-dithiazole-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dithiazole oxides.
Reduction: Reduction reactions can convert the dithiazole ring into other sulfur-containing heterocycles.
Substitution: Substitution reactions can occur at the phenyl ring or the dithiazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of 5-Phenyl-1,2,4-dithiazol-3-one include phosphorus pentasulfide, acetonitrile, and various oxidizing and reducing agents. Reaction conditions typically involve refluxing in solvents such as carbon disulfide or benzene .
Major Products Formed
The major products formed from the reactions of this compound include dithiazole oxides, reduced dithiazole derivatives, and substituted dithiazole compounds .
Wissenschaftliche Forschungsanwendungen
5-Phenyl-3H-1,2,4-dithiazole-3-one has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 5-Phenyl-1,2,4-dithiazol-3-one involves its interaction with molecular targets and pathways within biological systems. The compound can act as a sulfur donor, releasing hydrogen sulfide (H2S), which is a signaling molecule involved in various physiological processes . The release of H2S can modulate cellular functions, including vasodilation, anti-inflammatory responses, and cytoprotection .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 5-Phenyl-1,2,4-dithiazol-3-one include:
1,2,4-Dithiazole-3-thiones: These compounds share a similar dithiazole ring structure and exhibit comparable chemical properties.
3-Phenyl-1,2,4-dithiazoline-5-one: This compound is used as a sulfurizing reagent and has similar applications in organic synthesis.
1,3-Dithiole Derivatives: These compounds contain sulfur atoms within their ring structures and are used in various chemical and biological applications.
Uniqueness
Its ability to act as a hydrogen sulfide donor further distinguishes it from other similar compounds .
Eigenschaften
Molekularformel |
C8H5NOS2 |
|---|---|
Molekulargewicht |
195.3 g/mol |
IUPAC-Name |
5-phenyl-1,2,4-dithiazol-3-one |
InChI |
InChI=1S/C8H5NOS2/c10-8-9-7(11-12-8)6-4-2-1-3-5-6/h1-5H |
InChI-Schlüssel |
LKDWQHQNDDNHSC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC(=O)SS2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

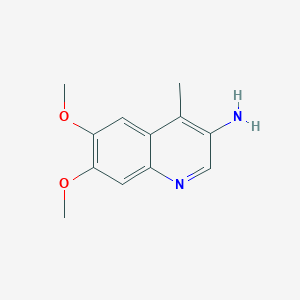
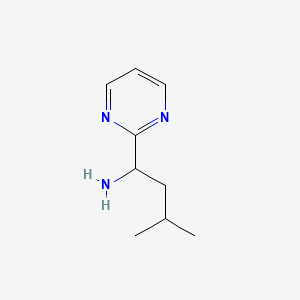
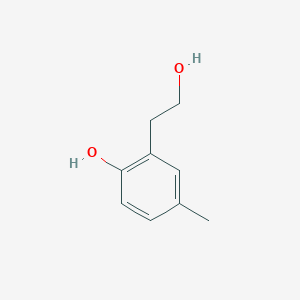
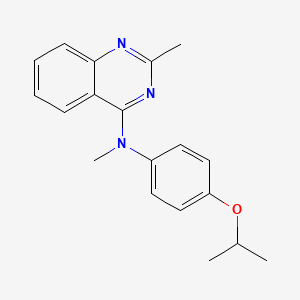
![ethyl [(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetate](/img/structure/B8698244.png)
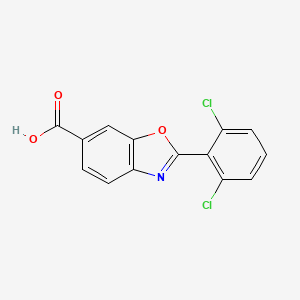

![[3,4-diacetyloxy-5-(6-chloro-2-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B8698251.png)
